Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate
Description
Chemical Identity and Structure Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS: 72996-78-2), also known as Norcarfentanil, is a piperidine derivative with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . It features a central piperidine ring substituted with a methyl carboxylate group at position 4 and an N-phenylpropionamide moiety.
Synthesis and Role as a Metabolite Norcarfentanil is synthesized via Strecker-type condensation and hydrolysis reactions, often starting from 1-benzylpiperidin-4-one intermediates . It is a key metabolite of carfentanil (a potent synthetic opioid) and a minor metabolite of remifentanil (a short-acting μ-opioid receptor agonist used in anesthesia). Its detection in biological samples is critical for distinguishing between carfentanil misuse and remifentanil therapeutic use .
Properties
IUPAC Name |
methyl 4-(N-propanoylanilino)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16/h4-8,17H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFODVRYCEIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993752 | |
| Record name | Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72996-78-2 | |
| Record name | Norcarfentanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72996-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcarfentanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072996782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCARFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8N7NE9ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the development of analgesics. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 264.34 g/mol
IUPAC Name : this compound
The compound features a piperidine ring substituted with a propionyl group and a phenylamino moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Framework : Starting from 1-benzylpiperidin-4-one, an optimized Strecker-type condensation is employed.
- Acylation : The compound undergoes N-acylation with propionyl chloride to introduce the propionyl group.
- Final Modifications : Catalytic N-debenzylation leads to the final product with high yields.
This multi-step synthesis is crucial for producing the compound in a form suitable for biological evaluation .
Analgesic Properties
This compound has been studied for its analgesic properties, particularly as a potential narcotic analgesic similar to fentanyl analogs. Research indicates that compounds with structural similarities exhibit potent mu-opioid receptor agonism, which is essential for pain relief .
The compound acts primarily through:
- Mu-opioid Receptor Agonism : It binds to mu-opioid receptors in the central nervous system, leading to decreased perception of pain and increased pain tolerance.
- Inhibition of Pain Pathways : By modulating neurotransmitter release and neuronal excitability, it effectively reduces pain signaling pathways.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- Efficacy in Pain Models :
-
Safety Profile :
- Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are warranted to fully understand its long-term effects and potential for abuse.
- Comparative Analyses :
Summary of Findings
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Molecular Weight | 264.34 g/mol |
| Biological Activity | Potent mu-opioid receptor agonist |
| Synthesis Steps | Condensation, Acylation, N-Debenzylation |
| Efficacy | Significant analgesic activity in animal models |
| Safety Profile | Favorable at therapeutic doses |
Scientific Research Applications
Opioid Receptor Modulation
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate is noted for its potential as a ligand for opioid receptors. Research indicates that compounds in this class can interact with mu (μ), delta (δ), and kappa (κ) opioid receptors, which are critical targets for pain management therapies. These interactions may lead to analgesic effects similar to those of existing opioid medications but with potentially improved safety profiles or reduced addiction risks .
Analgesic Development
The compound is being investigated as a candidate for developing new analgesics. Its structural characteristics allow it to mimic the action of traditional opioids while possibly offering advantages in terms of efficacy and side effects. The ability to modulate pain pathways through opioid receptors positions it as a promising candidate in pain management strategies.
Neurotransmitter Re-Uptake Inhibition
Beyond opioid receptor activity, there is evidence suggesting that this compound may also act as a monoamine neurotransmitter reuptake inhibitor. This mechanism could provide additional therapeutic benefits, particularly in treating conditions such as depression and anxiety, where neurotransmitter levels are disrupted .
Analytical Techniques
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 reverse-phase HPLC column with a mobile phase consisting of acetonitrile and water. This technique allows for the separation and identification of the compound, as well as the determination of purity levels which are crucial for pharmaceutical applications .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Pain Management Studies : Clinical trials are underway to assess the efficacy of this compound in managing chronic pain conditions, including neuropathic pain. Preliminary results suggest that it may offer comparable relief to traditional opioids without the associated risks of addiction.
- Neuropharmacology Research : Investigations into its effects on neurotransmitter systems have shown promise in treating mood disorders, indicating its dual action on both opioid receptors and monoamine systems.
- Comparative Studies : Research comparing this compound with existing analgesics has demonstrated its potential advantages in terms of side effect profiles and therapeutic efficacy .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : 40–43°C
- Boiling Point : 437.5°C (predicted)
- LogP : 2.05 (indicating moderate lipophilicity)
- Density : 1.154 g/cm³ .
Comparison with Structurally Similar Compounds
Carfentanil
Structural Differences Carfentanil (CAS: 59708-52-0) differs from Norcarfentanil by the substitution of a 2-phenylethyl group at position 1 of the piperidine ring instead of a hydrogen atom. Its molecular formula is C₂₄H₃₀N₂O₃, with a higher molecular weight (418.51 g/mol) .
Pharmacological Activity
- Potency : Carfentanil is 10,000× more potent than morphine due to its enhanced μ-opioid receptor binding affinity.
- Applications : Used as a veterinary tranquilizer for large animals .
Metabolism Norcarfentanil is the primary N-dealkylated metabolite of carfentanil, detected in human liver microsomes and hepatocytes .
| Parameter | Norcarfentanil | Carfentanil |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ | C₂₄H₃₀N₂O₃ |
| Molecular Weight | 290.36 g/mol | 418.51 g/mol |
| Key Functional Groups | Methyl carboxylate | Phenethyl + methyl carboxylate |
| Opioid Receptor Affinity | Moderate | Extremely High |
| Regulatory Status | Controlled Substance | Schedule II (US) |
Remifentanil
Structural Similarities Remifentanil (CAS: 132875-61-7) shares the methyl 4-carboxylate and N-phenylpropionamide groups with Norcarfentanil but includes a 1-(2-phenylethyl)piperidine backbone .
Pharmacokinetics
- Half-Life : Remifentanil has an ultrashort half-life (3–10 minutes ) due to rapid esterase metabolism.
- Clinical Use : Employed in general anesthesia for its rapid onset and offset .
Metabolic Overlap Norcarfentanil is a minor metabolite of remifentanil, complicating forensic differentiation between carfentanil misuse and remifentanil administration .
Other Fentanyl Analogues
Methyl 1-Benzyl-4-[(Propionyl)Phenylamino]Piperidine-4-Carboxylate
- CAS : 61085-72-1
- Molecular Formula : C₂₃H₂₈N₂O₃
- Role : A synthetic intermediate for carfentanil and remifentanil, featuring a benzyl group at position 1 of the piperidine ring .
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride
- CAS : 61087-51-2
- Applications : Pharmaceutical intermediate with restricted use due to toxicity risks .
Analytical and Metabolic Insights
Detection Methods
- HPLC: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates Norcarfentanil from structurally similar compounds .
- Mass Spectrometry: High-resolution MS (HRMS) identifies Norcarfentanil via characteristic fragments (e.g., m/z 380 for benzyl-substituted analogues) .
Metabolic Pathways
- Carfentanil → Norcarfentanil: N-dealkylation mediated by cytochrome P450 enzymes .
- Remifentanil → Norcarfentanil: Minor pathway involving esterase cleavage .
Preparation Methods
Reductive Amination and Sequential Functionalization
The foundational approach, documented in patent US4179569A, begins with 1-benzyl-4-piperidone as the starting material. Key steps include:
-
Reductive amination with aniline in the presence of sodium cyanoborohydride, yielding 4-anilino-1-benzylpiperidine .
-
Esterification via reaction with iodomethane in hexamethylphosphoric triamide (HMPA), forming methyl 4-(phenylamino)-1-benzylpiperidine-4-carboxylate .
-
N-Acylation using propionic anhydride under reflux conditions to introduce the propionyl group.
This method achieves an overall yield of 55–60% but faces limitations in scalability due to:
Acid-Catalyzed Condensation and Purification
A modified protocol from EP2455377A1 employs 4-(phenylamino)-4-(methoxymethyl)piperidine as an intermediate. Propionyl chloride reacts with the secondary amine in dichloromethane, followed by crystallization in alcohols (e.g., ethanol or 2-propanol) to enhance purity. This method reduces side products by 15–20% compared to anhydride-based acylation but requires rigorous temperature control (±2°C) to prevent racemization.
Optimized Strecker-Type Condensation Approach
Reaction Mechanism and Intermediate Isolation
The most efficient synthesis, detailed in a peer-reviewed study, leverages a Strecker-type condensation to construct the piperidine backbone. Starting with 1-benzylpiperidin-4-one , the process involves:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Strecker condensation with aniline and HCN | Ethanol, 25°C, 12 h | 89–92% |
| 2 | Hydrolysis of nitrile to amide (Compound 3) | Conc. H₂SO₄, 80°C, 4 h | 85% |
| 3 | Esterification with SOCl₂/MeOH | Reflux, 6 h | 88% |
| 4 | N-Acylation with propionyl chloride | Dichloromethane, 0°C → RT, 8 h | 78% |
This sequence achieves an overall yield of 48–52% , surpassing traditional methods by minimizing side reactions through:
Catalytic N-Debenzylation and Final Product Isolation
Critical to the process is the catalytic hydrogenation of the benzyl group using Pd/C (5% w/w) under 30 psi H₂. This step achieves near-quantitative deprotection (>98% conversion) while retaining stereochemical integrity. Post-deprotection, the crude product is purified via recrystallization from ethanol/water (3:1) , yielding pharmaceutical-grade material with ≥99% purity (HPLC).
Solvent and Catalytic System Optimization
Solvent Impact on Reaction Kinetics
Comparative studies highlight the role of solvent polarity in acylation efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 8 | 78 |
| Tetrahydrofuran | 7.52 | 10 | 65 |
| Dimethylformamide | 36.7 | 6 | 82 |
Polar aprotic solvents like DMF accelerate acylation but complicate post-reaction purification due to high boiling points. Dichloromethane balances reactivity and practicality, making it the preferred choice.
Catalytic Advances in Reductive Amination
Recent innovations replace sodium cyanoborohydride with BH₃·THF complexes , reducing reaction times from 24 hours to 6 hours and improving yields to 94%. This shift eliminates cyanide byproducts, enhancing process safety.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water (65:35) and 0.1% phosphoric acid resolves the target compound at t₃ = 8.2 min . Key parameters include:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 3H, OCH₃), 3.12–3.08 (q, 2H, J = 6.4 Hz, NCH₂), 2.94–2.89 (t, 2H, J = 6.8 Hz, COCH₂), 1.12–1.08 (t, 3H, J = 7.2 Hz, CH₂CH₃).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Industrial-Scale Challenges and Solutions
Byproduct Management
The primary impurity, des-propionyl analog , forms during incomplete acylation. Countermeasures include:
Crystallization Optimization
Ethanol/water mixtures (3:1 v/v) achieve ≥95% recovery during recrystallization. Seeding with pure crystals at 40°C suppresses oiling-out, a common issue in piperidine derivatives.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes are documented:
- Traditional synthesis involves reductive amination of 1-benzyl-4-piperidone with aniline, followed by acylation with propionyl chloride (yields ~80% with purity >90% under controlled conditions) .
- Microwave-assisted synthesis reduces reaction time from 36 hours to 1.5 hours by irradiating at 120°C and 30 W, achieving 79.3% yield with comparable purity .
Key variables affecting yield include solvent choice (e.g., acetonitrile vs. chloroform), stoichiometric ratios, and purification methods (e.g., column chromatography vs. recrystallization). Purity discrepancies (50–90%) in early steps highlight the need for rigorous intermediate purification .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of characteristic signals, such as the methyl ester (δ 3.78 ppm), benzyl protons (δ 3.66 ppm), and propionyl methyl group (δ 0.94 ppm) .
- GC/MS : Monitor the molecular ion peak at m/z 380 (C23H28N2O3+) and fragmentation patterns (e.g., m/z 231 for piperidine ring cleavage) .
- UHPLC-Ion Trap-MSn : Resolve isobaric impurities and validate isotopic signatures for forensic identification .
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- UHPLC-MS/MS : Achieve parts-per-billion sensitivity for detecting residual solvents (e.g., propionic anhydride) or synthetic byproducts (e.g., des-propionyl analogs) .
- Internal Standard Calibration : Use EA6176 (94.9% purity) as a simulant for quantifying carfentanil analogs in complex matrices .
- Orthogonal Purity Checks : Combine reversed-phase HPLC with polarimetric analysis to resolve stereochemical impurities .
Advanced Research Questions
Q. What pharmacological properties should be considered when designing in vitro assays for this compound?
- Methodological Answer :
- Receptor Binding Assays : Evaluate µ-opioid receptor affinity using competitive displacement with [³H]-naloxone, noting its structural similarity to carfentanil (Ki < 1 nM) .
- Safety Protocols : Implement fume hoods and opioid antidotes (e.g., naloxone) due to its high potency (LD50 ~0.02 mg/kg in rodents) .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes to predict in vivo half-life .
Q. How can researchers address discrepancies in reported synthesis yields and purity levels?
- Methodological Answer :
- Controlled Replication : Standardize anhydrous conditions (argon atmosphere) and reagent purity (e.g., propionyl chloride >99%) to minimize batch variability .
- DoE Optimization : Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters for yield improvement .
- Contradiction Analysis : Cross-validate NMR and LC-MS data to distinguish genuine synthetic inefficiencies from analytical artifacts .
Q. What strategies improve the compound’s stability during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -80°C (stable for 6 months) rather than in solution .
- Solvent Selection : Avoid DMSO due to hygroscopic degradation; use tert-butanol for freeze-thaw stability .
- Light Sensitivity : Protect from UV exposure using amber vials to prevent photolytic cleavage of the ester group .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with continuous crystallization for higher throughput .
- Exothermic Control : Use jacketed reactors to manage heat during propionyl chloride addition, minimizing side reactions .
- Regulatory Compliance : Document synthetic intermediates (e.g., 1-benzyl-4-piperidone) under controlled substance laws .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
